

"2-Amino-6-chloro-3-fluorobenzoic acid" molecular weight

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Compound of Interest

Compound Name: 2-Amino-6-chloro-3-fluorobenzoic acid

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An In-depth Technical Guide to **2-Amino-6-chloro-3-fluorobenzoic Acid**: Properties, Synthesis, and Applications

Executive Summary

2-Amino-6-chloro-3-fluorobenzoic acid is a halogenated anthranilic acid derivative that serves as a specialized building block in synthetic organic chemistry. Its trifunctional nature—possessing amino, chloro, and fluoro substituents on a benzoic acid core—offers a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of its core characteristics, with a particular focus on its molecular weight, structural features, potential synthetic utility, and safety considerations. The strategic placement of its functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science, particularly for the development of novel pharmaceuticals and advanced polymers.

Core Physicochemical Properties

The fundamental properties of **2-Amino-6-chloro-3-fluorobenzoic acid** are critical for its application in a laboratory setting, influencing everything from reaction stoichiometry to analytical characterization. The molecular weight, in particular, is a cornerstone for all quantitative work.

The calculated molecular weight of this compound is 189.57 g/mol .^{[1][2]} This value is derived from its molecular formula, C₇H₅ClFNO₂, which details the precise elemental composition of the molecule.^{[1][3]} These and other key properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	189.57 g/mol	^{[3],[1],[2]}
Monoisotopic Mass	188.9992843 Da	^[1]
Molecular Formula	C ₇ H ₅ ClFNO ₂	^{[3],[1]}
CAS Number	1039815-76-3	^{[3],[1],[4]}
Physical Form	Solid	^[3]
IUPAC Name	2-amino-6-chloro-3-fluorobenzoic acid	^[1]
InChI Key	WYADKQWQWFCNJ-UHFFFAOYSA-N	^[3]

Molecular Structure and Identification

The precise spatial arrangement of atoms and functional groups in **2-Amino-6-chloro-3-fluorobenzoic acid** dictates its chemical behavior and reactivity. The structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) and an amino group (-NH₂) in an ortho relationship, which classifies it as an anthranilic acid. The ring is further substituted with a chlorine atom at position 6 and a fluorine atom at position 3.

This substitution pattern is crucial. The electron-withdrawing nature of the halogen atoms (Cl and F) and the carboxylic acid group influences the electron density of the aromatic ring and the basicity of the amino group. The steric hindrance imposed by the chlorine atom at the C6 position, adjacent to the amino group, can also direct the course of certain chemical reactions.

Caption: 2D chemical structure of **2-Amino-6-chloro-3-fluorobenzoic acid**.

Significance and Applications in Research and Development

As a substituted anthranilic acid, **2-Amino-6-chloro-3-fluorobenzoic acid** is a valuable intermediate in organic synthesis, particularly for constructing more complex molecules.[5] While specific, direct applications are often proprietary, its utility can be inferred from the roles of structurally similar compounds in drug discovery and materials science.

Pharmaceutical Synthesis

Halogenated aromatic compounds are foundational to modern medicinal chemistry. The inclusion of fluorine, in particular, is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[6]

- **Scaffold for Heterocycles:** Anthranilic acids are well-known precursors for synthesizing heterocycles like quinazolines, acridines, and indoles.[7] For instance, the related compound 2-amino-3-fluorobenzoic acid is a key intermediate in the synthesis of the anti-inflammatory drug Etodolac.[7] It is plausible that **2-Amino-6-chloro-3-fluorobenzoic acid** could be used to create novel, highly substituted indole or quinazoline derivatives, where the chlorine and fluorine atoms serve as handles for further modification or as modulators of biological activity.
- **Bioisosteric Replacement:** The unique electronic profile of this molecule makes it a candidate for bioisosteric replacement in known pharmacophores, potentially leading to improved drug properties or novel intellectual property.

Agrochemicals and Materials Science

The utility of halogenated benzoic acids extends to the agrochemical sector and advanced materials.[8]

- **Pesticide Development:** 2-Amino-6-chlorobenzoic acid, a related compound, is used as a reagent in the synthesis of the herbicide pyriproxyfen-sodium.[9] The subject molecule could similarly act as a precursor for new crop protection agents.
- **Polymer Science:** Benzoic acid derivatives can be used as monomers or modifying agents in the synthesis of high-performance polymers and resins, where the halogen atoms can

enhance properties like thermal stability and chemical resistance.[8]

Conceptual Synthetic Workflow

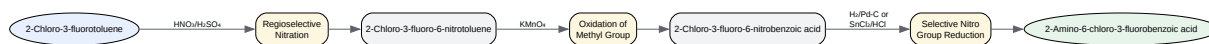
While a specific, published synthesis for **2-Amino-6-chloro-3-fluorobenzoic acid** is not readily available in general literature, a logical and efficient synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. [7][10] A common strategy for preparing substituted anthranilic acids involves the reduction of a corresponding nitrobenzoic acid precursor.

Proposed Experimental Protocol:

- Nitration (Starting Material Dependent): The synthesis would likely begin with a suitable di-halogenated toluene or benzoic acid. For example, starting with 2-chloro-3-fluorotoluene, a regioselective nitration would be performed to introduce a nitro group, ideally ortho to the methyl group. This step requires careful control of temperature and nitrating agents (e.g., $\text{HNO}_3/\text{H}_2\text{SO}_4$) to manage regioselectivity.
- Oxidation: The methyl group of the resulting nitrotoluene derivative would then be oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO_4) or chromic acid under controlled pH and temperature would be effective for this transformation, yielding 2-chloro-3-fluoro-6-nitrobenzoic acid.
- Reduction: The final and critical step is the selective reduction of the nitro group to an amine. This is typically achieved with high yield and selectivity using methods such as:
 - Catalytic hydrogenation (e.g., H_2 , Pd/C) in a solvent like ethanol or ethyl acetate.
 - Metal-acid reduction (e.g., SnCl_2 in HCl, or Fe in acetic acid). This step converts the nitrobenzoic acid intermediate into the final product, **2-Amino-6-chloro-3-fluorobenzoic acid**.
- Purification: The final product would be purified via recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the solid compound with high purity.[3]

This multi-step process is a robust and scalable approach for producing highly substituted anthranilic acids, demonstrating the causality behind the sequence of functional group

transformations.



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Caption: A conceptual workflow for the synthesis of **2-Amino-6-chloro-3-fluorobenzoic acid**.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Amino-6-chloro-3-fluorobenzoic acid** is associated with several hazards.^[1] Researchers and laboratory professionals must handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and operate within a well-ventilated fume hood.

- H302: Harmful if swallowed.^[1]
- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[1]

Standard laboratory practice dictates storing this chemical in a cool, dry place away from incompatible materials. For detailed handling and disposal information, consulting the material safety data sheet (MSDS) from the specific supplier is mandatory.

Conclusion

2-Amino-6-chloro-3-fluorobenzoic acid, with a molecular weight of 189.57 g/mol, is more than a simple chemical entity; it is a highly functionalized and versatile building block for chemical innovation. Its unique arrangement of chloro, fluoro, amino, and carboxylic acid groups provides a rich platform for synthetic chemists to explore new molecular architectures. For professionals in drug development and materials science, this compound represents a valuable tool for creating next-generation products with enhanced efficacy and novel

properties. A thorough understanding of its physicochemical properties, reactivity, and safety profile is paramount to unlocking its full potential in research and development.

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